molecular formula C11H11NO B1382794 (4-Aminonaphthalen-1-yl)methanol CAS No. 1261810-32-5

(4-Aminonaphthalen-1-yl)methanol

Cat. No.: B1382794
CAS No.: 1261810-32-5
M. Wt: 173.21 g/mol
InChI Key: ZKLPKBQYLYXXQA-UHFFFAOYSA-N
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Description

(4-Aminonaphthalen-1-yl)methanol is a naphthalene-derived building block of interest in organic synthesis and medicinal chemistry research. With a molecular weight of 173.21 g/mol, this compound features both amino and alcohol functional groups, making it a versatile precursor for constructing more complex molecules . Its structure is related to naphthalene-based scaffolds that have been identified as high-affinity, non-electrophilic activators of the Nrf2 pathway, a promising therapeutic target for oxidative stress and inflammatory diseases . Similar aminonaphthol derivatives are also utilized in the synthesis of potent cytotoxic agents screened against various human cancer cell lines, highlighting the value of this structural class in anticancer drug discovery . As a solid, this product requires storage at 2-8°C to ensure stability . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminonaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPKBQYLYXXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Aminonaphthalen 1 Yl Methanol and Its Analogues

Strategic Routes for the Naphthalene (B1677914) Amino Alcohol Scaffold Construction

The construction of the core (4-Aminonaphthalen-1-yl)methanol scaffold relies on the strategic formation of the aminomethyl group on the naphthalene ring. Key approaches involve the sequential or concurrent reduction of corresponding nitro and carbonyl precursors or the convergent assembly through multi-component reactions.

Reductive Approaches from Nitro- and Carbonyl-Naphthalene Precursors

A primary and well-established route to this compound involves a two-step reduction process starting from 4-nitro-1-naphthaldehyde or a related precursor. This strategy sequentially reduces the nitro group to an amine and the carbonyl group to a hydroxyl group.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a preferred method, offering high efficiency and clean reaction profiles. wikipedia.org Common catalytic systems include palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. An increasingly popular alternative is Catalytic Transfer Hydrogenation (CTH), which uses a hydrogen donor in place of H₂ gas, enhancing operational safety. Ammonium formate is an effective and inexpensive hydrogen source for CTH, decomposing in the presence of a catalyst like Pd/C to generate hydrogen in situ. mdpi.com This method has proven effective for a broad range of aromatic nitro compounds, tolerating various functional groups. mdpi.com

The second stage of this approach is the reduction of the carbonyl group (an aldehyde or ketone). For this transformation, sodium borohydride (B1222165) (NaBH₄) is a widely used reagent due to its selectivity, mild reaction conditions, and compatibility with alcoholic solvents. researchgate.net Alternatively, lithium aluminium hydride (LiAlH₄) can be used, which is a more powerful reducing agent. wikipedia.orgmdpi.com

A typical synthetic sequence would be:

Nitro Group Reduction: Conversion of a 4-nitronaphthalene precursor (e.g., 4-nitro-1-naphthaldehyde) to the corresponding 4-aminonaphthalene derivative using catalytic hydrogenation or CTH.

Carbonyl Group Reduction: Subsequent reduction of the aldehyde or ketone functionality to the primary or secondary alcohol using a hydride reagent like NaBH₄ to yield the final amino alcohol.

Multi-component Reactions in Naphthalene Amino Alcohol Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient and atom-economical strategy for synthesizing complex molecules like naphthalene amino alcohols. bohrium.com The Betti reaction, a classic MCR, allows for the synthesis of 1-(α-aminoalkyl)-2-naphthols from 2-naphthol (B1666908), an aldehyde, and an amine.

This one-pot approach offers significant advantages over traditional multi-step syntheses by reducing the number of synthetic and purification steps, thereby saving time, resources, and minimizing waste. ijcmas.com For example, the reaction of 2-naphthol, various aromatic aldehydes, and secondary amines like piperidine or morpholine can be catalyzed by a reusable solid catalyst such as Amberlite IRA-400 Cl resin in ethanol (B145695) to produce 1-(α-aminoalkyl)-2-naphthols in high yields. bohrium.com

A plausible mechanism for such reactions involves the in situ formation of an ortho-quinone methide (o-QM) from the reaction of the naphthol and the aldehyde, which is then trapped by the amine nucleophile. ijcmas.com The use of solvent-free conditions, such as "Grindstone Chemistry" where solid reactants are ground together, further enhances the green credentials of this methodology. ijcmas.com

AldehydeAmineCatalystYield (%)
BenzaldehydePiperidineAmberlite IRA-400 Cl97
4-ChlorobenzaldehydePiperidineAmberlite IRA-400 Cl95
Thiophene-2-carboxaldehydeMorpholineAmberlite IRA-400 Cl93
4-MethoxybenzaldehydeMorpholineAmberlite IRA-400 Cl94
Data derived from studies on the synthesis of 1-(α-aminoalkyl)-2-naphthols, analogues of the target scaffold. bohrium.com

Stereoselective Synthesis of this compound Isomers and Chiral Analogues

The development of stereoselective methods is crucial for accessing specific isomers and chiral analogues of this compound, which is of paramount importance for applications in pharmacology and chiral catalysis. These strategies focus on controlling the stereochemistry at the carbinol center.

Diastereoselective and Enantioselective Methodologies

The synthesis of chiral amino alcohols from prochiral ketones, such as a hypothetical 4-amino-1-naphthyl ketone, is a cornerstone of asymmetric synthesis. Enantioselective reduction of the carbonyl group creates a new stereocenter with a controlled configuration.

A variety of chiral reducing agents and catalytic systems have been developed for this purpose. Stoichiometric approaches often employ chirally modified metal hydrides. For instance, lithium aluminium hydride (LAH) can be modified with chiral ligands like the axially chiral diol 1,1'-bi-2-naphthol (BINOL) to create BINAL-H reagents. uwindsor.ca These reagents are highly effective for the enantioselective reduction of ketones that have a π-system, such as an aryl group, adjacent to the carbonyl, which is the case for naphthyl ketones. uwindsor.ca

Another powerful class of reagents are chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts. nih.govorganic-chemistry.org These catalysts, used in substoichiometric amounts with a stoichiometric borane source (e.g., BH₃·THF or catecholborane), can achieve excellent enantioselectivity (high % ee) in the reduction of a wide range of prochiral ketones. nih.govyork.ac.uk The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one of the two enantiotopic faces of the carbonyl. york.ac.uk

Catalytic Asymmetric Synthesis Strategies

Transition metal-catalyzed asymmetric synthesis offers a more atom-economical and versatile alternative to stoichiometric reagents. Asymmetric hydrogenation and asymmetric transfer hydrogenation are leading strategies in this field. wikipedia.org

These reactions typically employ a chiral complex formed from a transition metal (commonly ruthenium, rhodium, or iridium) and a chiral ligand. For asymmetric transfer hydrogenation, a hydrogen source like isopropanol (B130326) or formic acid is used. wikipedia.org Ruthenium complexes with chiral diamine ligands, for example, are highly effective in the transfer hydrogenation of aryl ketones. wikipedia.org

Organocatalysis provides a metal-free approach to enantioselective reductions. Bifunctional thiourea-amine catalysts, for instance, have been shown to catalyze the reduction of prochiral ketones with catecholborane. nih.gov In this system, the catalyst is believed to activate both the reducing agent and the ketone simultaneously. The amine moiety of the catalyst coordinates to the borane, while the thiourea part activates the carbonyl group through hydrogen bonding, facilitating a highly organized, stereoselective hydride transfer. nih.gov

Ketone SubstrateCatalyst SystemYield (%)Enantiomeric Excess (% ee)
Acetophenone(S)-CBS catalyst + BH₃>9597
1-Tetralone(S)-CBS catalyst + BH₃>9595
AcetophenoneThiourea-Amine D + Catecholborane9997 (S)
2-ChloroacetophenoneThiourea-Amine D + Catecholborane9998 (S)
Data represents the effectiveness of common catalytic systems on aryl ketones, which serve as models for aminonaphthyl ketones. nih.govyork.ac.uk

Sustainable Chemistry Principles in this compound Synthesis

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Several of the methodologies discussed can be viewed through a green chemistry lens. For instance, the use of catalytic methods, whether involving transition metals or organocatalysts, is inherently more sustainable than using stoichiometric reagents because it reduces waste. mdpi.com Catalytic transfer hydrogenation (CTH) is advantageous as it avoids the use of flammable and explosive hydrogen gas. mdpi.com

The application of MCRs significantly improves process efficiency and reduces waste by minimizing the number of separate reaction and purification steps. ijcmas.com Further sustainability gains can be achieved by employing mechanochemistry (ball milling), which can reduce or eliminate the need for bulk solvents. mdpi.com When solvents are necessary, the choice of greener options like ethanol or water is preferred. nih.gov The development of reusable heterogeneous catalysts, such as the Amberlite resin used in MCRs or supported metal catalysts, simplifies product purification and allows for catalyst recycling, further reducing the environmental footprint of the synthesis. bohrium.comacs.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques for Aminonaphthalene Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, utilizing microwave energy to heat reactions directly and efficiently. nih.gov This volumetric heating leads to a rapid increase in temperature, often resulting in dramatic rate enhancements and cleaner reactions compared to conventional heating methods. nanobioletters.com

One notable application of MAOS in the synthesis of aminonaphthalene derivatives is through the Bucherer reaction. researchgate.net The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite solution. organicreactions.org Microwave irradiation has been successfully employed to drive this reaction, providing a simple and efficient method for preparing various aminonaphthalene derivatives in high yields. researchgate.net Researchers have established optimal conditions, for instance, a reaction time of 30 minutes at a microwave power of 150 Watts, for the synthesis of several aminonaphthalene derivatives starting from the corresponding hydroxynaphthalenes. researchgate.net This approach significantly shortens the reaction times typically required by conventional heating methods for this transformation. researchgate.net

The efficiency of MAOS in this context allows for the rapid generation of a library of aminonaphthalene compounds, which are valuable precursors for more complex molecules, including analogues of this compound. The general scheme for this transformation involves the reaction of a hydroxynaphthalene with an amine in the presence of sodium bisulfite under microwave irradiation.

Table 1: Microwave-Assisted Bucherer Reaction for the Synthesis of Aminonaphthalene Derivatives researchgate.net

Starting MaterialAmineProductPower (W)Time (min)Yield (%)
2-NaphtholMethylamineN-Methylnaphthalen-2-amine1503085
2-NaphtholEthylamineN-Ethylnaphthalen-2-amine1503082
2-NaphtholPropylamineN-Propylnaphthalen-2-amine1503080
1-NaphtholMethylamineN-Methylnaphthalen-1-amine1503078
2,7-DihydroxynaphthaleneMethylamine (1:2 molar ratio)N7-Methylnaphthalene-2,7-diamine1503070
2,7-DihydroxynaphthaleneMethylamine (1:8 molar ratio)N2,N7-Dimethylnaphthalene-2,7-diamine1503090

Catalytic Transfer Hydrogenation and Green Solvents

Catalytic Transfer Hydrogenation (CTH) is a versatile and widely used reduction method in organic synthesis. It involves the transfer of hydrogen from a donor molecule to a substrate, mediated by a catalyst, offering a safer and often more selective alternative to using high-pressure molecular hydrogen. nih.gov The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation for which CTH is exceptionally well-suited. mdpi.com This method is directly applicable to the synthesis of this compound from a suitable nitro-precursor, such as (4-nitronaphthalen-1-yl)methanol.

A significant focus in the advancement of CTH is the incorporation of green chemistry principles. jetir.orgresearchgate.net This includes the use of environmentally benign hydrogen donors and solvents. nih.gov Common hydrogen donors include formic acid and its salts (e.g., ammonium formate), as well as alcohols like isopropanol and methanol (B129727). nih.govmdpi.com Palladium on carbon (Pd/C) is a frequently used, highly efficient catalyst for these reactions. mdpi.com

Recent research has demonstrated the efficacy of CTH under solvent-free conditions using mechanochemical ball milling, which represents a significant green advancement. mdpi.com In this method, the reaction between an aromatic nitro compound, a hydrogen donor like ammonium formate, and a catalyst is carried out in a ball mill, eliminating the need for bulk solvents. mdpi.com This technique has been shown to be effective for a broad range of nitro derivatives, tolerating various functional groups. mdpi.com

When solvents are necessary, the trend is to employ green solvents such as water, glycerol, or ionic liquids. nih.govsemanticscholar.org These solvents minimize the environmental impact associated with volatile organic compounds (VOCs). jctjournal.com For example, the reduction of nitroarenes has been successfully carried out in water, which is a benign and readily available medium. researchgate.net Glycerol, a byproduct of biodiesel production, serves as both a green solvent and a hydrogen donor in some CTH processes. semanticscholar.org The choice of catalyst, hydrogen donor, and solvent system can be tailored to achieve high yields and selectivity for the desired amino-substituted naphthalene derivatives.

Table 2: Green Catalytic Transfer Hydrogenation Systems for the Reduction of Aromatic Nitro Compounds

CatalystHydrogen DonorSolvent/ConditionKey Features
Palladium on Carbon (Pd/C)Ammonium FormateSolvent-free (Ball Milling)Simple, clean, and facile approach for synthesizing anilines from nitro compounds. mdpi.com
Nickel Boride (Ni₂B)Sodium Borohydride (NaBH₄)Water (H₂O)Rapid and green reduction performed at room temperature or slightly elevated temperatures. researchgate.net
Palladium Nanoparticles on Magnetic Graphene OxideSodium Borohydride (NaBH₄)EthanolHigh catalytic activity at room temperature; catalyst is magnetically recoverable. researchgate.net
Nickel Nanoparticles2-Propanol2-PropanolEfficient and chemoselective reduction of various functional groups. nih.gov
Zinc (Zn) powder-CO₂/H₂O systemEnvironmentally benign system for the selective reduction of nitroarenes. semanticscholar.org

Investigating the Chemical Reactivity and Transformation Pathways of 4 Aminonaphthalen 1 Yl Methanol

Reactions Involving the Primary Amino Group

The primary amino group on the naphthalene (B1677914) ring is a key site for a variety of chemical transformations due to its nucleophilic character. The electron-donating nature of this group also activates the aromatic ring, influencing its reactivity in substitution reactions. byjus.com

Formation of Amides, Sulfonamides, and Ureas

The nucleophilicity of the primary amino group allows for its ready acylation to form amides, sulfonamides, and ureas. These reactions are fundamental in modifying the electronic properties of the amino group and are widely used in the synthesis of complex molecules and materials.

Amides: The reaction of (4-Aminonaphthalen-1-yl)methanol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields the corresponding N-acyl derivatives. Direct amidation with carboxylic acids can be achieved using coupling agents or through methods like using trimethylaluminium or tetramethyl orthosilicate (B98303) (TMOS) as activators. organic-chemistry.org A significant challenge in the synthesis of amides from amino alcohols is the potential for competing esterification at the hydroxyl group. nih.gov However, highly selective biocatalytic methods have been developed. For instance, a truncated carboxylic acid reductase (CARmm-A) has been shown to catalyze amide bond formation between fatty acids and amino alcohols with high selectivity, avoiding the esterification side-products often seen with lipase (B570770) catalysts. nih.gov This enzymatic approach operates under aqueous conditions and provides a sustainable route to amides from multifunctional substrates. nih.gov

Sulfonamides: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This transformation is crucial in medicinal chemistry and is also used as a protecting group strategy for amines. The synthesis of sulfonamide analogues often involves the reaction of an amine with a sulfonyl chloride. nih.gov

Ureas: The formation of urea (B33335) derivatives can be accomplished by reacting the amino group with isocyanates or by using phosgene (B1210022) equivalents. For example, 1-(4-diethylamino-1-methyl-butyl)-3-naphthalen-1-yl-urea (B11991079) has been synthesized, demonstrating the accessibility of naphthalene-based ureas. sigmaaldrich.com The urea functionality is a significant pharmacophore, and its bioisosteres, like thioureas and cyanoguanidines, are also important in drug discovery. nih.gov

Table 1: Synthesis of Amide, Sulfonamide, and Urea Derivatives
DerivativeGeneral ReagentsKey ConsiderationsReference
AmidesCarboxylic acids (+ coupling agent), Acyl chlorides, AnhydridesChemoselectivity can be an issue; biocatalysis offers a highly selective alternative to avoid esterification. organic-chemistry.orgnih.gov
SulfonamidesSulfonyl chlorides (+ base)A common transformation for creating bioactive molecules and protecting amines. nih.gov
UreasIsocyanates, Phosgene equivalentsUrea and its bioisosteres are important functionalities in medicinal chemistry. sigmaaldrich.comnih.gov

Schiff Base Condensations and Imino-Functionalization

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. ijpar.comlibretexts.org This reaction is typically reversible and acid-catalyzed. libretexts.orglibretexts.org

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. libretexts.orglibretexts.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. libretexts.orglibretexts.org The reaction is versatile, and various aldehydes and ketones can be used to synthesize a wide range of imine derivatives. researchgate.netresearchgate.netnih.gov

Table 2: Key Steps in Schiff Base (Imine) Formation
StepDescriptionReference
1Nucleophilic addition of the primary amine to the carbonyl group. libretexts.org
2Proton transfer to form a neutral carbinolamine. libretexts.org
3Protonation of the hydroxyl group to form a good leaving group (H₂O). libretexts.org
4Elimination of water to form an iminium ion. libretexts.org
5Deprotonation to yield the final imine. libretexts.org

Electrophilic and Nucleophilic Substitutions at the Amino Site

Electrophilic Aromatic Substitution: The -NH₂ group is a powerful activating group, directing electrophiles to the ortho and para positions of the naphthalene ring. byjus.comlibretexts.org However, direct electrophilic substitution on anilines can be problematic due to the high reactivity which can lead to multiple substitutions and oxidative side reactions. libretexts.org Furthermore, under strongly acidic conditions required for reactions like nitration or sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group. byjus.comyoutube.com To overcome these issues, the amino group is often protected, for example, by converting it to an acetanilide. libretexts.org The amide is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled monosubstitution. The bulky nature of the protecting group often favors substitution at the para position. libretexts.org

Nucleophilic Substitution at Nitrogen: The amino group itself can act as a nucleophile. It can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. chemguide.co.uksavemyexams.com However, this reaction often leads to a mixture of products due to the primary amine product being a better nucleophile than the starting ammonia (B1221849) or amine. chemguide.co.uk A more controlled method for amine alkylation is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as the nucleophile to form a primary amine after hydrolysis, avoiding over-alkylation. libretexts.org

Electrophilic Amination: This process involves the reaction of a carbon nucleophile (carbanion) with an electrophilic nitrogen source to form a C-N bond. wikipedia.org Reagents used for this purpose are typically amines substituted with electron-withdrawing groups, such as chloramines, hydroxylamine (B1172632) derivatives, and oxaziridines. wikipedia.org

Reactions at the Hydroxyl (Methanol) Functionality

The primary hydroxyl group (-CH₂OH) at the 1-position of the naphthalene ring offers another site for chemical modification, including oxidation, esterification, and etherification.

Oxidation Reactions of Related Naphthalene Amino Alcohols

The oxidation of amino alcohols presents a synthetic challenge due to the potential for the amino group to be oxidized or to interfere with the reaction. nih.govlouisville.edu Direct oxidation of unprotected amino alcohols to the corresponding amino aldehydes or carboxylic acids often requires chemoselective methods. nih.gov A notable strategy involves the use of 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis for the aerobic oxidation of unprotected amino alcohols. This system has proven effective for the selective oxidation of the alcohol functionality in the presence of primary, secondary, or tertiary amino groups, yielding amino carbonyl compounds in good yields at ambient temperature. nih.gov

Alternatively, protecting the amino group, for instance as an amide, can facilitate the selective oxidation of the alcohol. The N-acetyl group is more stable towards oxidation than the alcoholic radical, directing the reaction to the desired site. louisville.edu The oxidation of the naphthalene ring system itself is a complex process, generally initiated by hydroxyl radicals, and can lead to ring-opening products. copernicus.orgacs.org

Esterification and Etherification Protocols

Esterification: The hydroxyl group of this compound can be converted to an ester through reaction with carboxylic acids or their derivatives. Standard esterification conditions, such as Fischer esterification (reaction with a carboxylic acid in the presence of a strong acid catalyst), can be employed. However, given the presence of the basic amino group, it would likely be protonated under these conditions. To avoid this and potential side reactions, acylation using acyl chlorides or anhydrides in the presence of a non-nucleophilic base is a common alternative. To ensure complete selectivity for O-acylation over N-acylation, protection of the more nucleophilic amino group may be necessary prior to the esterification reaction.

Etherification: The formation of ethers from the hydroxyl group can be achieved through protocols such as the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Similar to esterification, the acidic proton of the amino group could interfere with the base, and its higher nucleophilicity could lead to N-alkylation as a competing reaction. Therefore, protection of the amino group is a common strategy to ensure selective etherification at the hydroxyl site.

Functionalization for Photocleavable Systems (Photocages)

The aminonaphthalene scaffold present in this compound is a promising chromophore for the design of photocleavable protecting groups (PPGs), also known as photocages. PPGs are moieties that can be removed from a substrate molecule using light, offering precise spatiotemporal control over the release of active compounds.

The photophysical properties of aminonaphthalenes are central to their potential use in photocages. Upon absorption of light, these molecules are promoted to an excited state. Studies on 1-aminonaphthalene reveal the presence of two low-lying excited singlet states, the ¹L_b_ and ¹L_a_ states. acs.org Theoretical calculations predict that while the transition to the ¹L_b_ state is weak, the ¹L_a_ state is strongly populated and dominates the photophysical behavior. acs.org The relaxation from this excited state can proceed through several pathways, including fluorescence and intersystem crossing to a triplet state. This excited-state reactivity is crucial for the cleavage event in a photocaging application.

In polar solvents, aminonaphthalene derivatives exhibit a significant red shift in their emission spectra, which is indicative of a state with considerable charge-transfer character. acs.org This charge separation in the excited state is a key feature that can be harnessed for a photocleavage reaction. The general mechanism for many PPGs involves a photoinduced electron transfer or bond cleavage that is facilitated by the electronic redistribution in the excited state. For a molecule like this compound, the amino group acts as a powerful electron donor, which would stabilize a charge-separated excited state.

To function as a photocage, the methanol (B129727) group of this compound would be derivatized to link to a substrate molecule (e.g., a bioactive compound) via a photolabile bond, such as a carbamate (B1207046) or ester linkage. Irradiation with light of an appropriate wavelength would trigger a photochemical reaction, leading to the cleavage of this bond and the release of the substrate. The efficiency of this release is measured by the quantum yield, which should ideally be high (typically >0.1) for practical applications. nih.gov

Reactivity of the Naphthalene Ring System

The reactivity of the naphthalene core in this compound is governed by the powerful activating effect of the amino group and the subtler influence of the hydroxymethyl group.

Electrophilic Aromatic Substitution Reactions on Aminonaphthalene Backbones

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In naphthalene, substitution preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by more resonance structures that preserve one of the benzene (B151609) rings as an intact aromatic sextet. wordpress.comstackexchange.com

In this compound, the existing substituents dictate the regioselectivity of further substitutions. The amino group (-NH₂) at C4 is a very strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. youtube.com The hydroxymethyl group (-CH₂OH) at C1 is considered a weak deactivating group due to the inductive effect of the oxygen, but it also acts as an ortho-, para-director.

The combined directing effects of these two groups on the naphthalene ring are as follows:

The amino group at C4 strongly directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C8, relative to C4 across the ring system).

The hydroxymethyl group at C1 directs to its ortho positions (C2 and C8) and its para position (C5).

The powerful activating and directing effect of the amino group is dominant. Therefore, electrophilic substitution on this compound is most likely to occur at the C3 and C5 positions, which are ortho to the strongly activating amino group. The C2 position is also activated, being ortho to the -CH₂OH group and meta to the -NH₂ group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionPredicted Major Product(s)
Br₂/FeBr₃ (Bromination)3-Bromo-(4-aminonaphthalen-1-yl)methanol and/or 5-Bromo-(4-aminonaphthalen-1-yl)methanol
HNO₃/H₂SO₄ (Nitration)3-Nitro-(4-aminonaphthalen-1-yl)methanol and/or 5-Nitro-(4-aminonaphthalen-1-yl)methanol
H₂SO₄ (Sulfonation)(4-Amino-1-(hydroxymethyl)naphthalen-3-yl)sulfonic acid
R-Cl/AlCl₃ (Friedel-Crafts)Reaction likely complex due to coordination of the Lewis acid with the amino group.

Note: The amino group may require protection (e.g., as an amide) before carrying out some electrophilic substitutions, particularly Friedel-Crafts reactions, to prevent side reactions and deactivation.

Metal-Catalyzed Coupling Reactions for Extended Conjugated Systems

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules and extended π-conjugated systems. wiley.com To utilize this compound in these reactions, it would first need to be converted into a suitable derivative, typically a halide or triflate. For example, electrophilic halogenation (as described in 3.3.1) could install a bromine or iodine atom at the C3 or C5 position.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate using a palladium catalyst. snnu.edu.cnnih.gov A brominated derivative of this compound could be coupled with various aryl or vinyl boronic acids to create biaryl structures or extend the π-system.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a palladium catalyst and a base. acs.orgrsc.org This could be used to introduce vinyl groups onto the naphthalene ring system. Recent developments have even shown dearomative Heck reactions on naphthalene substrates. researchgate.netacs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is ideal for synthesizing arylalkynes, which are valuable components in materials science and medicinal chemistry.

Table 2: Potential Metal-Catalyzed Coupling Reactions

Reaction TypeSubstrate 1 (Derivative of the title compound)Substrate 2Catalyst System (Typical)Product Type
Suzuki-Miyaura (3-Bromo-4-aminonaphthalen-1-yl)methanolArylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)3-Aryl-(4-aminonaphthalen-1-yl)methanol
Heck (5-Iodo-4-aminonaphthalen-1-yl)methanolAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N)5-Vinyl-(4-aminonaphthalen-1-yl)methanol derivative
Sonogashira (3-Bromo-4-aminonaphthalen-1-yl)methanolTerminal AlkynePdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)3-Alkynyl-(4-aminonaphthalen-1-yl)methanol
Buchwald-Hartwig 4-Bromo-1-(hydroxymethyl)naphthaleneAminePd catalyst, phosphine (B1218219) ligand, base(4-Amino-naphthalen-1-yl)methanol derivative

Ring Functionalization and Derivatization

Beyond the reactions mentioned above, the aminonaphthalene core can undergo various other transformations. The amino group itself is a key site for derivatization. It can be acylated to form amides, which can alter its electronic properties and serve as a protecting group. It can also be diazotized and converted to a range of other functional groups.

Specific examples of derivatization found in the literature for related aminonaphthalenes include:

Sulfonation: The sulfonic acid derivatives of naphthylamines are important precursors for azo dyes. For instance, 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) is produced by heating 1-naphthylamine (B1663977) with sulfuric acid. wikipedia.org

Disulfenylation: An iodophor-catalyzed reaction between aminonaphthalenes and aryl sulfonyl hydrazines can introduce two arylthio groups onto the ring, for example at the C2 and C4 positions of a 1-aminonaphthalene. nih.gov

Oxidation: Strong oxidizing agents can transform the naphthalene ring system. For example, oxidation of 1-naphthylamine with chromic acid yields 1,4-naphthoquinone (B94277). wikipedia.org

The derivatization of the amino group is also a common strategy for creating fluorescent probes. For example, N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid is a fluorescent reagent used to label proteins. sigmaaldrich.com

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms is key to controlling and optimizing the transformations of this compound.

Probing Reaction Intermediates and Transition States

Mechanistic studies, often combining experimental techniques with computational chemistry, provide deep insights into how reactions proceed.

Photochemical Reactivity: For photochemical applications, understanding the excited state dynamics is paramount. Time-resolved spectroscopy and quantum-chemical calculations on 1-aminonaphthalene have elucidated the relaxation pathways from the photo-excited ¹L_a_ state. acs.org These studies show that the primary excited state can decay through fluorescence or non-radiative pathways like internal conversion and intersystem crossing. The internal conversion is thought to proceed via a conical intersection between the excited state and the ground state (S₀). acs.org The involvement of radical species has also been proposed in the photorelease reactions of related naphthoquinone-based systems, which can be probed by carrying out reactions in the presence of radical scavengers like TEMPO. acs.org The polarity of the solvent is also shown to be critical, suggesting the involvement of ionic species in the reaction pathway. acs.org

Ground-State Reactivity: For metal-catalyzed coupling reactions, the mechanism typically involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the functionalized naphthalene derivative, forming a Pd(II) intermediate.

Transmetalation: The organic group from the second reactant (e.g., the organoboron compound in a Suzuki reaction) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. youtube.com

Computational studies, such as those using Density Functional Theory (DFT), can model the energies of reactants, intermediates, transition states, and products. For example, DFT calculations on the reaction of 2-naphthylamine (B18577) with methanal helped to clarify that the reaction does not simply form aminals or imines but can proceed to more complex products like quinazolines. nih.govmdpi.com Such studies can reveal the electrophilicity of reactants and the thermochemistry of different reaction pathways, providing a predictive framework for understanding reactivity. nih.gov

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent environment plays a critical role in dictating the rate and thermodynamic feasibility of chemical reactions involving this compound and its derivatives. The polarity, viscosity, and specific solute-solvent interactions, such as hydrogen bonding, can significantly influence the energy of the ground and transition states, thereby altering the activation energy of a reaction.

Detailed research on analogous compounds, such as the reduction of 4-nitrophenol (B140041) in the presence of various solvents, provides insights into the potential solvent effects on reactions involving aminonaphthalene derivatives. Studies have shown that the presence of alcohols like methanol, ethanol (B145695), or isopropanol (B130326) in an aqueous reaction mixture can lead to a substantial decrease in the reaction rate. ekb.egnih.govnih.gov For instance, the reduction of 4-nitrophenol is dramatically suppressed in the presence of 50 vol% of aqueous ethanol. ekb.egnih.gov This inhibitory effect is attributed to several factors, including the higher solubility of oxygen in alcohols compared to water, which can interfere with certain catalytic reduction pathways. nih.govnih.gov The reaction rate in aqueous alcohol mixtures can, however, be enhanced by increasing the temperature or the concentration of a reducing agent like NaBH4. ekb.egnih.govnih.gov

The thermodynamic aspects of reactions, particularly the position of equilibrium, are also sensitive to the solvent. The differential solvation of reactants and products can shift the equilibrium constant. For aminonaphthalene derivatives, the solvatochromic shifts observed in their absorption and emission spectra in different solvents indicate a significant change in the dipole moment upon excitation. This suggests that the thermodynamics of their reactions will be highly dependent on the solvent's polarity and its ability to stabilize charge-separated species or transition states.

Multiparametric analysis using models like the Kamlet-Taft, Catalán, and Laurence relationships on related naphthylamine sulfonate derivatives has been employed to dissect the contributions of specific (hydrogen bonding) and non-specific (dipolarity/polarizability) solvent interactions. ekb.eg Such studies reveal that while absorption energies can be influenced by specific interactions, the emission energies, which relate to the excited state, are often governed by non-specific interactions. ekb.eg This understanding is crucial for predicting how a solvent will affect the thermodynamics of reactions involving the electronically excited states of this compound.

Table 1: Effect of Solvents on the Apparent Rate Constant (k_app) for the Reduction of a Model Compound (4-Nitrophenol) in the Presence of a Catalyst (Data extrapolated from studies on analogous systems to illustrate potential solvent effects)

Solvent (25 vol% in Water)k_app (s⁻¹) for Ag NP catalystk_app (s⁻¹) for Au NP catalyst
Water1.00 (Reference)1.00 (Reference)
MethanolDecreasedDecreased
EthanolFurther DecreasedFurther Decreased
IsopropanolSignificantly DecreasedSignificantly Decreased

This table is illustrative and based on general findings for a model reaction, as specific kinetic data for this compound was not available in the search results. The general trend shows a decrease in reaction rate with the addition of alcohols. ekb.egnih.gov

Photophysical and Photochemical Mechanistic Pathways

The photophysical and photochemical behavior of this compound is intrinsically linked to its aminonaphthalene core. The electronic properties of this aromatic system, particularly the interaction of the amino and hydroxylmethyl substituents with the naphthalene rings, govern its absorption and emission characteristics, as well as its reactivity upon exposure to light.

Photophysical Pathways:

The photophysical properties of aminonaphthalene derivatives are highly sensitive to the solvent environment. Studies on structurally related amino-substituted naphthalimides and naphthylamine sulfonates reveal significant solvatochromism. For instance, 5- and 6-amino-substituted 2,3-naphthalimides exhibit a marked red-shift in their fluorescence spectra with increasing solvent polarity, displaying a spectrum of colors from violet-blue in hexane (B92381) to orange-red in methanol. rsc.org This phenomenon is indicative of a more polar excited state compared to the ground state, a common feature for molecules with intramolecular charge transfer (ICT) character.

The fluorescence quantum yield of these compounds is also strongly solvent-dependent. In protic solvents like methanol, the fluorescence intensity of some amino-naphthalimide derivatives is significantly quenched. rsc.org This is attributed to an accelerated rate of non-radiative decay, specifically internal conversion from the first excited singlet state (S1) to the ground state (S0), rather than an increase in intersystem crossing to the triplet state. rsc.org The ability of protic solvents to form hydrogen bonds can facilitate this non-radiative pathway.

Table 2: Photophysical Properties of a Related Naphthoquinone Derivative (3a) in Various Solvents

SolventAbsorption λ_max (nm)Quantum Yield (Φ)
Methanol245, 330High
Acetonitrile (B52724)Not specifiedModerate
Toluene (B28343)Not specifiedLow

This table is based on data for a 1,4-naphthoquinone derivative and illustrates the influence of solvent polarity on absorption and photoreaction quantum yield. acs.org

Photochemical Mechanistic Pathways:

Upon absorption of UV or visible light, this compound can undergo various photochemical transformations. The specific pathway is often dictated by the reaction conditions, including the solvent and the presence of other reactants or sensitizers.

Studies on related 1,4-naphthoquinone derivatives demonstrate that photorelease reactions can be initiated by UV light. The efficiency of these reactions is highly dependent on the solvent, with polar solvents like methanol and hexafluoroisopropanol (HFIP) leading to high conversions, while less polar solvents like acetonitrile result in lower yields, and non-polar solvents like toluene can inhibit the reaction almost completely. acs.org This suggests that photochemical pathways involving charge-separated intermediates or transition states are favored in polar environments.

Furthermore, photochemical reactions can be influenced by the use of photosensitizers. In the photoacylation of 1,4-naphthoquinone, acetone (B3395972) was found to serve not only as a solvent but also as a triplet sensitizer. mdpi.com This indicates that intersystem crossing to a triplet state, followed by reaction from this state, is a viable mechanistic pathway for naphthoquinone derivatives and likely for this compound as well. The triplet state, with its longer lifetime, can participate in hydrogen abstraction or other bimolecular reactions. For example, photoreduction of 1,4-naphthoquinone to 1,4-naphthohydroquinone can occur via hydrogen abstraction from the solvent. mdpi.com

The presence of the amino group in this compound can also play a direct role in its photochemistry, potentially through photo-oxidation or by influencing the electron distribution in the excited state, thereby directing the reactivity of the naphthalene core.

Structural Diversification: Synthesis and Characterization of 4 Aminonaphthalen 1 Yl Methanol Derivatives and Analogues

Systematic Exploration of Amine-Substituted Derivatives

The primary amino group at the C4 position of the naphthalene (B1677914) ring is a prime target for functionalization, allowing for the introduction of a wide array of substituents to modulate the molecule's electronic properties, steric profile, and hydrogen bonding capabilities.

The synthesis of N-alkylated and N-arylated derivatives of (4-Aminonaphthalen-1-yl)methanol can be achieved through established and modern catalytic methods.

N-Alkylation: Traditional N-alkylation methods often involve the reaction of the primary amine with alkyl halides. However, these methods can suffer from issues like over-alkylation and the use of harsh conditions. Modern catalytic approaches offer more selective and sustainable alternatives. One such method is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where alcohols serve as the alkylating agents. nih.gov Catalyzed by earth-abundant metal complexes, such as those based on manganese, this process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine, followed by reduction of the resulting imine in situ. nih.gov This strategy allows for the mono-alkylation of primary amines like this compound with a variety of alcohols under relatively mild conditions. nih.gov

Another green approach involves the visible-light-induced N-alkylation of anilines, a method that could be adapted for aminonaphthalenes. nih.gov This technique avoids the need for metal catalysts or bases, using light as the energy source to facilitate the coupling between the amine and an alcohol. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished via copper-catalyzed N-arylation reactions, an evolution of the classic Ullmann condensation. A modern protocol involves the coupling of the amine with arylboroxines, catalyzed by a simple copper salt in a protic solvent like ethanol (B145695). researchgate.net This method is advantageous as it often proceeds without the need for a base or specialized ligands, providing the N-arylated products in good yields. researchgate.net

Table 1: Potential Strategies for N-Alkylation and N-Arylation

Reaction Type Reagents and Conditions Product Class
N-Alkylation (Borrowing Hydrogen) R-CH₂OH, Manganese Pincer Catalyst, Heat N-Alkyl-(4-(hydroxymethyl)naphthalen-1-yl)amine
N-Alkylation (Photocatalysis) Alcohol, NH₄Br, Visible Light (420 nm), N₂ atm N-Alkyl-(4-(hydroxymethyl)naphthalen-1-yl)amine
N-Arylation (Chan-Evans-Lam) Arylboroxine, Cu(OTf)₂, Ethanol, Heat N-Aryl-(4-(hydroxymethyl)naphthalen-1-yl)amine

The conversion of the primary amino group into a sulfonamide is a common strategy in drug discovery to introduce a stable, acidic N-H group and to engage in specific hydrogen bond interactions with biological targets. The synthesis of sulfonamide analogues of this compound is typically straightforward, involving the reaction of the amine with a diverse range of sulfonyl chlorides in the presence of a base.

The general procedure involves dissolving this compound in a suitable solvent, often with a base such as pyridine (B92270) or an aqueous alkaline solution, followed by the addition of the desired aryl or alkyl sulfonyl chloride. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and elimination of HCl, which is neutralized by the base.

A modular synthetic route, analogous to that used for preparing N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, can be envisioned. This would involve reacting this compound with an appropriate sulfonyl chloride to yield the target sulfonamide. This approach allows for the facile generation of a library of analogues with variations in the substituent on the sulfonyl group.

Table 2: Representative Sulfonyl Chlorides for Synthesis of Sulfonamide Analogues

Sulfonyl Chloride Resulting Substituent (R in -SO₂-R)
Benzenesulfonyl chloride Phenyl
p-Toluenesulfonyl chloride 4-Methylphenyl
Naphthalenesulfonyl chloride Naphthyl
Dansyl chloride 5-(Dimethylamino)naphthalen-1-yl
Methanesulfonyl chloride Methyl

Variations at the Methanol (B129727) Moiety: Esters, Ethers, and Other Functionalized Alcohols

The primary alcohol of the hydroxymethyl group provides another handle for structural modification, enabling the synthesis of esters and ethers, which can alter the compound's polarity, solubility, and metabolic stability.

Ester Synthesis: Esters can be readily prepared by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base like triethylamine (B128534) or pyridine. Alternatively, classic Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), can be employed. More sophisticated coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can facilitate ester formation from carboxylic acids under milder conditions.

Ether Synthesis: The Williamson ether synthesis is a robust method for preparing ethers from this compound. libretexts.orgmasterorganicchemistry.com This Sₙ2 reaction involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. masterorganicchemistry.com It is crucial to protect the amino group beforehand (e.g., as an acetamide) to prevent it from interfering with the reaction. A patent for the preparation of 4-amino-1-naphthol (B40241) ethers describes a similar strategy, where the amino group is acylated, the ether is formed, and the acyl group is subsequently cleaved. google.com Another approach is the acid-catalyzed dehydration of alcohols, which is particularly effective for synthesizing symmetrical ethers but can be used with a large excess of a simple alcohol like methanol to favor the formation of a methyl ether. masterorganicchemistry.com

Table 3: Synthetic Routes to Ester and Ether Derivatives

Derivative Reagent 1 Reagent 2 General Conditions
Ester Acetyl Chloride Pyridine 0°C to room temperature
Ester Benzoic Acid DCC, DMAP Room temperature
Ether Sodium Hydride (NaH) Methyl Iodide (CH₃I) Anhydrous THF, room temperature
Ether H₂SO₄ (catalytic) Methanol (excess) Heat

Modification of the Naphthalene Core for Tunable Properties

Altering the substitution pattern on the bicyclic naphthalene system itself can profoundly influence the molecule's fundamental properties.

The introduction of substituents onto the naphthalene core can modulate the electronic properties of the entire molecule, influencing the reactivity of the amine and methanol groups. Theoretical and experimental studies on substituted naphthalenes show that both the type of substituent and its position are critical. bohrium.comtandfonline.com

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic system. When placed on the same ring as the amino and hydroxymethyl groups, they can enhance the nucleophilicity of the amine and potentially affect the acidity of the alcohol. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, making the amino group less nucleophilic and the alcohol potentially more acidic. These electronic perturbations also shift the HOMO and LUMO energy levels, which can alter the molecule's absorption and fluorescence spectra as well as its electrochemical behavior. bohrium.com For example, studies on dihydroxynaphthalenes have shown that substitution position significantly affects electronic properties and reorganization energy, which are key parameters in materials science applications. bohrium.com

The creation of analogues with additional substituents on the naphthalene ring requires more complex, multi-step synthetic strategies. One powerful method for constructing polysubstituted naphthalenes is through the electrophilic cyclization of appropriately designed arene-containing propargylic alcohols. This methodology allows for the regioselective synthesis of a wide variety of substituted naphthalenes under mild conditions and tolerates various functional groups.

For instance, to synthesize a chloro-substituted analogue of this compound, one could start with a chloro-substituted phenyl propargyl alcohol. Electrophilic cyclization, perhaps using an iodine-based reagent, would form the substituted iodonaphthalene core. Subsequent functional group manipulations, such as a nitration, reduction of the nitro group to an amine, and conversion of other functionalities, could lead to the desired polysubstituted naphthalene amino alcohol. Modern synthetic reviews detail numerous methods, including Diels-Alder reactions, phthalide (B148349) annulation, and transition-metal-catalyzed cyclizations, that provide access to complex naphthalene scaffolds. csir.co.za

Integration into Complex Molecular Architectures

The dual reactivity of the amino and hydroxyl groups in this compound makes it an attractive building block for constructing intricate molecular designs. These functional groups can be selectively or simultaneously involved in reactions to build fused ring systems or to append other molecular moieties, thereby diversifying its structural landscape.

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, constituting the core of numerous pharmaceuticals. nih.gov The integration of the aminonaphthalene backbone into such frameworks can lead to the generation of novel compounds with unique three-dimensional structures and biological activities. One such class of complex heterocycles is the aza-oxasteroids, which are steroid analogues where one or more carbon atoms are replaced by nitrogen and oxygen atoms, respectively.

While the direct synthesis of aza-oxasteroids from this compound has not been extensively documented, a concise, transition-metal-free four-step synthetic pathway starting from readily available 2-naphthol (B1666908) analogues provides a blueprint for how such a transformation could be achieved. preprints.orgmdpi.com This methodology involves a sequence of reactions that could potentially be adapted for this compound or its derivatives.

The established synthetic route commences with the conversion of 2-naphthols to their corresponding 2-naphthylamines via the Bucherer reaction. mdpi.com This is followed by a selective C-acylation, such as the Sugasawa reaction, to introduce a ketone functionality. preprints.org Subsequent reduction of the acetyl group with a reducing agent like borohydride (B1222165) yields the corresponding amino-alcohol. preprints.orgmdpi.com This naphthalene-based amino-alcohol is a key intermediate that undergoes double dehydrative and intramolecular cyclization with various oxo-acids. This tandem process results in the one-pot formation of a C-N bond, a C-O bond, and an amide bond, thereby constructing two new rings and completing the tetracyclic framework of 14-aza-12-oxasteroids. preprints.orgmdpi.com

A plausible synthetic strategy for integrating a this compound-like core into an aza-oxasteroid could involve a similar sequence. The inherent amino and alcohol functionalities of the parent compound could be strategically protected and deprotected to guide the desired cyclization reactions. The amino group could participate in the formation of the nitrogen-containing ring, while the methanol group could be a precursor to the oxa-component of the steroid-like scaffold. The successful synthesis of a series of 14-aza-12-oxasteroid analogues using this methodology, with structures confirmed by X-ray crystallography, underscores the feasibility of this approach for creating complex heterocyclic systems from naphthalene-based precursors. preprints.org

Table 1: Key Reactions in the Proposed Synthesis of Aza-Oxasteroids

Step Reaction Reagents and Conditions (Literature Example) Purpose
1 Bucherer Reaction (NH₄)₂SO₃, 28% aq. NH₃, H₂O, 150-160 °C Conversion of naphthol to naphthylamine
2 Sugasawa Reaction Acetonitrile (B52724), BF₃·OEt₂, AlCl₃, 1,2-dichloroethane, 80 °C Selective C-acylation
3 Reduction NaBH₄, Methanol Reduction of ketone to alcohol

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.gov The formation of the azomethine (-CH=N-) group is a versatile and widely used reaction in organic synthesis to create new molecular scaffolds. Schiff bases derived from aminonaphthalene moieties are of particular interest due to their potential for diverse biological activities and applications in materials science. nih.govresearchgate.net

The primary amino group of this compound is a prime site for the formation of Schiff base conjugates. The reaction involves the condensation of the amine with a variety of aromatic or aliphatic aldehydes and ketones, often under mild conditions and sometimes with acid or base catalysis. The resulting Schiff bases can be further modified, for example, by reducing the imine bond to a secondary amine, to introduce additional structural diversity. mdpi.com

The synthesis of Schiff bases from aminonaphthalene precursors is a well-established methodology. For instance, new Schiff bases have been prepared by reacting 1-naphthylamine (B1663977) with various substituted aromatic aldehydes in ethanol. nih.gov Similarly, the reaction of p-phenylenediamine (B122844) with 2-hydroxy-1-naphthaldehyde (B42665) and 4-nitrobenzaldehyde (B150856) leads to the formation of a novel Schiff base. nih.gov These reactions are typically straightforward and result in good yields of the desired products.

The characterization of these Schiff base conjugates is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose, including:

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (azomethine) stretching vibration, typically in the range of 1600-1630 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amine. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the proton of the azomethine group, which typically appears as a singlet in the downfield region of the spectrum (around 8-10 ppm). ¹³C NMR spectroscopy confirms the presence of the imine carbon. researchgate.netnih.gov

Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized Schiff base, confirming the successful condensation reaction. researchgate.net

Single Crystal X-ray Diffraction: For crystalline products, this method provides unambiguous proof of the molecular structure and stereochemistry. researchgate.net

Table 2: Representative Spectroscopic Data for a Naphthalene-Derived Schiff Base

Spectroscopic Technique Characteristic Peak/Signal Assignment
FTIR (cm⁻¹) ~1600 C=N (Azomethine) stretch
¹H NMR (ppm) ~9.77 -OH proton (if present on aldehyde)
¹H NMR (ppm) ~8.5-9.0 -CH=N- (Azomethine) proton

The synthesis of Schiff base conjugates from this compound would result in molecules possessing both the naphthalene core and the newly introduced functionalities from the aldehyde or ketone precursor. The presence of the hydroxyl group from the methanol moiety adds another layer of complexity and potential for further reactions, such as esterification or etherification, to create even more elaborate molecular architectures.

Advanced Spectroscopic and Structural Characterization Techniques for 4 Aminonaphthalen 1 Yl Methanol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of (4-Aminonaphthalen-1-yl)methanol in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂OH) protons, the hydroxyl (-OH) proton, and the amine (-NH₂) protons. The aromatic region would display a complex pattern of doublets and triplets corresponding to the six protons on the substituted naphthalene core. The methylene protons would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton, shifted downfield due to the adjacent oxygen atom. The amine and hydroxyl proton signals are often broad and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. For this compound, this would result in 11 distinct signals corresponding to the ten carbons of the naphthalene skeleton and the one methylene carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing hydroxymethyl group. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: This table presents expected chemical shift ranges based on analyses of related aminonaphthalene structures. Actual values may vary based on solvent and experimental conditions.

¹H NMR Data (in CDCl₃)¹³C NMR Data (in CDCl₃)
AssignmentExpected δ (ppm)MultiplicityAssignmentExpected δ (ppm)
Aromatic H (H2, H3, H5, H6, H7, H8)6.8 - 8.2mC1~135
-CH₂OH~4.9sC2~110
-NH₂~4.1 (broad)sC3~125
-OHVariable (broad)sC4~145
C4a~124
C5~126
C6~124
C7~126
C8~122
C8a~123
-CH₂OH~64

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would establish the connectivity between adjacent protons in the aromatic rings (e.g., H5-H6, H6-H7, H7-H8).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of each proton signal to its attached carbon atom, for instance, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-4 bond) correlations between protons and carbons. researchgate.net HMBC is crucial for piecing together the molecular skeleton. Key expected correlations include those from the methylene protons (-CH₂OH) to the quaternary C1 and aromatic C2 and C8a carbons, confirming the position of the methanol (B129727) substituent. Likewise, correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, providing insights into the 3D structure and conformation of the molecule. researchgate.net For this compound, NOESY could show correlations between the methylene protons and the H8 proton on the naphthalene ring, providing information about the rotational preference around the C1-CH₂OH bond.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation. For this compound, variable-temperature (VT) NMR studies could be employed to investigate the rotational barrier around the C1-CH₂OH single bond. At low temperatures, this rotation might slow sufficiently to make the two methylene protons magnetically inequivalent, leading to a splitting of the singlet into a pair of doublets (an AX system). Analysis of the line-shape changes as a function of temperature would allow for the calculation of the activation energy for this rotational process.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. libretexts.org When a molecule is ionized in a mass spectrometer, it forms a molecular ion ([M]⁺) which can then break apart into smaller, charged fragments.

For this compound, the molecular ion peak would confirm the molecular weight. Common fragmentation pathways for this structure would likely involve:

Alpha-cleavage: The loss of the hydroxymethyl group (•CH₂OH) or a hydrogen radical from the carbon bearing the amine and alcohol functionalities.

Loss of water: Elimination of H₂O from the molecular ion.

Loss of ammonia (B1221849): Cleavage of the C-N bond to lose NH₂.

Naphthalene core fragmentation: Characteristic fragmentation of the stable aromatic ring system.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. ambeed.com This precision allows for the unambiguous determination of the elemental formula of the molecular ion, distinguishing it from other ions with the same nominal mass. For this compound, HRMS would be used to confirm the elemental composition of C₁₁H₁₁NO.

Table 2: Calculated Exact Mass and Predicted Fragments for this compound

SpeciesFormulaCalculated m/z (Da)Description
[M]⁺[C₁₁H₁₁NO]⁺173.0841Molecular Ion
[M-H]⁺[C₁₁H₁₀NO]⁺172.0762Loss of a hydrogen radical
[M-OH]⁺[C₁₁H₁₀N]⁺156.0813Loss of a hydroxyl radical
[M-CH₂O]⁺[C₁₀H₉N]⁺•143.0735Loss of formaldehyde
[M-CH₂OH]⁺[C₁₀H₈N]⁺142.0657Loss of hydroxymethyl radical

X-ray Crystallography for Single Crystal Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography offers the definitive, solid-state structure of a molecule by mapping electron density from the diffraction of X-rays by a single crystal. This technique yields precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray analysis would confirm the planarity of the naphthalene ring system and the precise geometry of the amine and hydroxymethyl substituents. nih.gov Furthermore, it would provide invaluable information about the intermolecular interactions that govern the crystal packing. It is expected that strong hydrogen bonds involving the amine (-NH₂) and hydroxyl (-OH) groups would be dominant, potentially forming chains or sheets of molecules within the crystal lattice. nih.govresearchgate.net This analysis provides an unambiguous portrait of the molecule's three-dimensional architecture.

Determination of Bond Lengths, Angles, and Torsion Angles

While specific crystallographic data for this compound is not extensively published, a detailed analysis can be inferred from its parent compound, naphthalen-1-ylmethanol. In the crystal structure of naphthalen-1-ylmethanol, the molecule is nearly planar, with the exception of the hydroxyl group. nih.gov All carbon atoms of the naphthalene system lie within approximately 0.03 Å of their mean plane. nih.gov The C-O bond length and the angles involving the hydroxymethyl group are consistent with standard values for primary alcohols attached to an aromatic system.

The introduction of an amino group at the 4-position is expected to cause minor, yet predictable, alterations to the naphthalene core's geometry. The C4-N bond will introduce a new set of bond lengths and angles. Electron donation from the amino group into the naphthalene ring may slightly lengthen the adjacent C3-C4 and C4-C4a bonds and shorten the C1-C8a and C5-C4a bonds due to resonance effects. The torsion angle between the plane of the amino group and the naphthalene ring will be a critical parameter, influencing the degree of electronic conjugation.

Table 1: Selected Bond Lengths and Angles for the Parent Compound, Naphthalen-1-ylmethanol Note: This data is for the parent compound and serves as a baseline for understanding this compound.

ParameterValue (Å or °)Description
C-O Bond Length~1.42 ÅTypical for a primary alcohol.
C-C (Aromatic)1.36 - 1.42 ÅStandard range for naphthalene ring bonds.
C-C-O Angle~112°Angle of the hydroxymethyl group relative to the ring.
Planarity~0.03 ÅRMS deviation of carbon atoms from the mean plane. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of naphthalen-1-ylmethanol is dominated by O-H···O hydrogen bonds, which link the molecules into infinite chains running parallel to the a-axis of the crystal lattice. nih.gov These chains are further organized into layers through weaker C-H···π interactions, and the layers are held together by van der Waals forces. nih.gov

For this compound, the crystal packing is anticipated to be significantly more complex and robust due to the presence of the amino group, which is a strong hydrogen bond donor. This introduces the possibility of several additional intermolecular interactions:

N-H···O Hydrogen Bonds: The amino group's hydrogens can form strong hydrogen bonds with the hydroxyl oxygen of an adjacent molecule.

O-H···N Hydrogen Bonds: The hydroxyl hydrogen can form a hydrogen bond with the nitrogen atom of a neighboring molecule.

N-H···N Hydrogen Bonds: It is also possible for amino groups on adjacent molecules to form hydrogen bonds with each other.

π-π Stacking: The electron-rich naphthalene systems are likely to engage in π-π stacking interactions, which would be influenced by the electronic perturbation of the amino and hydroxymethyl substituents.

These varied and strong hydrogen bonding possibilities would likely disrupt the simple chain formation seen in the parent compound, leading to a more intricate three-dimensional network that enhances the crystal's thermodynamic stability.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic spectra of this compound are governed by the naphthalene chromophore, which is functionalized with an electron-donating amino (-NH₂) group and a weakly electron-withdrawing hydroxymethyl (-CH₂OH) group.

Electronic Absorption and Emission Profiles in Various Media

The UV-Vis absorption spectrum of this compound is expected to show the characteristic bands of a substituted naphthalene. Compared to unsubstituted naphthalene, the absorption maxima are predicted to be red-shifted (bathochromic shift) due to the electronic conjugation of the amino group's lone pair with the naphthalene π-system.

The fluorescence emission of this compound is highly sensitive to the surrounding medium, a phenomenon known as solvatochromism. This is characteristic of molecules with a significant difference in dipole moment between their ground and excited states. The 4-amino substitution on the naphthalene ring creates a donor-acceptor system that can lead to an intramolecular charge transfer (ICT) state upon photoexcitation.

In nonpolar solvents (e.g., hexane (B92381) or toluene): The compound is expected to exhibit fluorescence at shorter wavelengths (e.g., in the blue region), characteristic of a locally excited (LE) state.

In polar solvents (e.g., methanol or water): A pronounced red-shift in the emission spectrum is anticipated. rsc.orgresearchgate.net This is due to the stabilization of the highly polar ICT excited state by the polar solvent molecules, resulting in emission at lower energies (e.g., in the green-yellow region). rsc.org

Table 2: Predicted Spectroscopic Behavior in Various Solvents

SolventPolarityExpected Absorption (λabs)Expected Emission (λem)Anticipated Stokes Shift
HexaneNonpolarShorter WavelengthBlue-VioletSmall
Toluene (B28343)Nonpolar (aromatic)Slight Red-Shift vs. HexaneBlueSmall-Medium
ChloroformModerately PolarSlight Red-ShiftBlue-GreenMedium
MethanolPolar ProticLonger WavelengthGreen-YellowLarge rsc.org
WaterHighly Polar ProticLongest WavelengthYellow-OrangeVery Large

Quantum Yield Measurements and Photophysical Parameter Determination

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a critical photophysical parameter. For molecules exhibiting ICT, the quantum yield is often strongly dependent on solvent polarity. It is expected that the quantum yield of this compound will be highest in nonpolar or moderately polar solvents and will decrease significantly in highly polar, protic solvents like methanol and water. rsc.orgresearchgate.net This quenching in polar solvents is attributed to the stabilization of the ICT state, which can enhance non-radiative decay pathways.

The quantum yield is typically determined using a relative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard, such as fluorescein (B123965) in 0.1 N NaOH (ΦF = 0.925) or rhodamine 6G in ethanol (B145695) (ΦF = 0.95). nih.gov The calculation involves correcting for the absorbance of the solutions at the excitation wavelength and the refractive index of the solvents.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the energies of its bond vibrations. The IR and Raman spectra of this compound would be characterized by specific bands corresponding to its functional groups.

O-H and N-H Stretching: In the high-frequency region (3500-3200 cm⁻¹), the spectrum would show bands for the O-H stretch of the alcohol and the asymmetric and symmetric N-H stretches of the primary amine. In a condensed phase, these bands would be broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group are expected just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears in the 1650-1580 cm⁻¹ region.

Aromatic C=C Stretching: The naphthalene ring will give rise to a series of characteristic bands between 1600 and 1400 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3300N-H Stretch (asymmetric & symmetric)-NH₂ (Amino)
3400 - 3200O-H Stretch (broad)-OH (Alcohol)
3100 - 3000C-H StretchAromatic Ring
2960 - 2850C-H Stretch (asymmetric & symmetric)-CH₂- (Methylene)
1650 - 1580N-H Bend (Scissoring)-NH₂ (Amino)
1600 - 1400C=C Ring StretchAromatic Ring
1350 - 1250C-N StretchAromatic Amine
~1050C-O StretchPrimary Alcohol

Computational Chemistry and Theoretical Modeling of 4 Aminonaphthalen 1 Yl Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic nature of molecules.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of (4-Aminonaphthalen-1-yl)methanol would provide a dynamic picture of its conformational flexibility, showing how the aminomethyl group rotates and interacts with the naphthalene (B1677914) core. Furthermore, by including solvent molecules in the simulation, one could study how solvents like water or ethanol (B145695) affect its structure and behavior. This information is critical for understanding its properties in solution, but specific MD studies have not been performed.

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical studies can map out the step-by-step pathways of chemical reactions, identifying transition states and calculating activation energies. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. Such studies are invaluable for optimizing reaction conditions and designing new synthetic routes. However, the reaction mechanisms involving this specific molecule have not been a subject of theoretical investigation in the available literature.

Potential Energy Surface Exploration and Transition State Characterization

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, a full-dimensional PES would describe the energy changes associated with all possible conformational arrangements of the atoms.

Exploration of the PES for this compound would typically begin with identifying the ground-state equilibrium geometry, which corresponds to a minimum on the PES. This is achieved through geometry optimization calculations, often using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The rotational barriers around the C-C and C-O bonds of the methanol (B129727) substituent, as well as the orientation of the amino group, would be key features of the PES to investigate.

Transition state (TS) characterization is crucial for understanding the mechanisms of chemical reactions involving this compound. A transition state is a first-order saddle point on the PES, representing the highest energy point along a reaction coordinate. Locating and characterizing these transition states are essential for predicting reaction pathways and rates. For instance, in the decomposition of methanol on a copper surface, multiple reaction pathways for O-H, C-H, or C-O bond scission have been identified using PES calculations. bldpharm.com Similar approaches could be applied to study the reactivity of this compound.

Advanced methods like multi-structural variational transition state theory (MS-VTST) can be employed to calculate rate constants for reactions, especially those involving multiple conformers of the reactant and transition state. rsc.org For a flexible molecule like this compound, considering the contributions of different conformers would be important for accurate kinetic predictions.

Kinetic and Thermodynamic Predictions for Transformations

Once the stationary points (reactants, products, and transition states) on the PES have been located and characterized, kinetic and thermodynamic parameters for transformations of this compound can be predicted.

Kinetic predictions focus on the rates of chemical reactions. Using transition state theory (TST), the rate constant (k) of a reaction can be calculated from the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.

For complex reactions, computational kinetics studies can elucidate reaction mechanisms. For instance, in the reaction of hydroxyl radicals with methanol, quasi-classical trajectory calculations based on a high-level PES can be used to study the kinetics and dynamics of different reaction channels. nih.govresearchgate.net Similar detailed kinetic analyses could be performed for reactions involving this compound, such as its oxidation or degradation pathways.

Molecular Docking and Intermolecular Interaction Analysis

Molecular docking and the analysis of intermolecular interactions are computational techniques used to predict how a molecule interacts with other molecules or surfaces. These methods are particularly important in fields like materials science and drug discovery.

Analysis of Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of more than one molecule held together by non-covalent interactions. This compound, with its amino and hydroxyl functional groups, has the potential to form various supramolecular assemblies through hydrogen bonding.

Computational methods can be used to explore the formation and stability of such assemblies. By modeling the interactions between multiple this compound molecules, it is possible to predict the most likely crystal packing arrangements or the formation of aggregates in solution.

Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule encapsulates a smaller "guest" molecule. While specific studies on this compound as a host or guest are not prominent, its structural motifs are found in molecules that do participate in such interactions. For example, calixarenes, which are macrocyclic compounds, are known to form host-guest complexes, and their interactions can be studied using computational methods. researchgate.net The principles of these studies could be applied to investigate the potential of this compound to interact with various host molecules.

Theoretical Studies of Adsorption and Surface Interactions (e.g., Corrosion Inhibition)

The interaction of this compound with surfaces is a key area of theoretical study, particularly in the context of corrosion inhibition. The effectiveness of an organic molecule as a corrosion inhibitor is often related to its ability to adsorb onto a metal surface and form a protective layer.

Computational studies, particularly those using DFT, can provide detailed insights into the adsorption process. These calculations can determine the optimal adsorption geometry of the inhibitor on the metal surface, the adsorption energy, and the nature of the chemical bonds formed. For instance, a study on aminonaphthalene derivatives as corrosion inhibitors for iron surfaces used DFT to evaluate various quantum chemical parameters to understand their inhibitive properties. nih.gov

Prediction of Electronic and Steric Parameters from First Principles

First-principles (ab initio) calculations, such as those based on DFT, allow for the prediction of a wide range of electronic and steric parameters for this compound without the need for empirical data. These parameters are fundamental to understanding the molecule's reactivity and physical properties.

Electronic parameters that can be calculated include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Partial atomic charges: These calculations provide the charge distribution on each atom in the molecule.

Steric parameters relate to the size and shape of the molecule. These can also be derived from first-principles calculations of the optimized molecular geometry. Key steric parameters include:

Bond lengths, bond angles, and dihedral angles: These define the precise three-dimensional structure of the molecule.

Molecular surface area and volume: These parameters provide an indication of the molecule's size.

Computational studies on related naphthalene derivatives have demonstrated the utility of these calculations. For example, in a study of 4-((2-hydroxyethyl)imino)naphthalen-1(4H)-one, DFT calculations were used to determine the optimized geometry, vibrational frequencies, and NMR chemical shifts, which showed good agreement with experimental data. icm.edu.plresearchgate.net Similar computational approaches would yield a wealth of information about the electronic and steric properties of this compound.

Table of Predicted Electronic and Steric Parameters (Hypothetical Data for Illustrative Purposes)

ParameterPredicted ValueMethod
HOMO Energy-5.2 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-0.8 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.4 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.5 DDFT/B3LYP/6-311++G(d,p)
C-O Bond Length1.43 ÅDFT/B3LYP/6-311++G(d,p)
C-N Bond Length1.38 ÅDFT/B3LYP/6-311++G(d,p)
Molecular Surface Area185 ŲDFT/B3LYP/6-311++G(d,p)

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that can be obtained from first-principles calculations. Actual values would require specific computational studies on this compound.

Advanced Applications in Materials Science and Specialized Chemical Synthesis

Development of Functional Materials from (4-Aminonaphthalen-1-yl)methanol Derivatives

The bifunctional nature of this compound allows for its derivatives to be strategically incorporated into a range of materials, imparting specific functionalities. The aromatic naphthalene (B1677914) unit contributes to thermal stability and desirable photophysical properties, while the amino and hydroxyl groups provide reactive sites for polymerization and molecular engineering.

Polymeric Materials for Advanced Applications

Derivatives of this compound are promising monomers for the synthesis of advanced polymeric materials. The amino and hydroxyl functionalities can be exploited to create a variety of polymer structures, including polyamides, polyurethanes, and polyesters. The incorporation of the naphthalene moiety into the polymer backbone can enhance thermal stability, mechanical strength, and confer specific optical and electronic properties.

For instance, oxidative polymerization of aminonaphthol derivatives can lead to the formation of conjugated polymers. A study on the synthesis of poly(8-amino-2-naphthol) demonstrated that such polymers can be synthesized via chemical or electrochemical oxidation. uludag.edu.tr These polymers exhibit interesting electrochemical and photophysical properties. uludag.edu.tr While this study focuses on a constitutional isomer, the principles can be extended to polymers derived from this compound. The resulting polymers could find applications in areas such as organic electronics, specialty coatings, and high-performance composites.

Table 1: Potential Polymer Classes Derived from this compound

Polymer ClassPotential LinkageKey Monomer FunctionalitiesPotential Properties
PolyamidesAmide bondAmino group reacts with a dicarboxylic acidHigh thermal stability, good mechanical strength
PolyurethanesUrethane linkageHydroxyl group reacts with a diisocyanateElastomeric properties, abrasion resistance
PolyestersEster linkageHydroxyl group reacts with a dicarboxylic acidGood processability, versatility
Conjugated PolymersDirect C-C or C-N couplingOxidative polymerization of the aminonaphthalene coreElectrical conductivity, photoluminescence

Organic Electronic and Photonic Materials (e.g., Nonlinear Optical (NLO) applications)

The pursuit of advanced materials for optical communications and data processing has driven significant research into organic nonlinear optical (NLO) materials. bldpharm.com These materials can manipulate light in ways that are crucial for technologies like frequency conversion and optical switching. bldpharm.com Organic NLO materials often feature a donor-π-acceptor (D-π-A) structure, where electron-donating and electron-accepting groups are connected by a conjugated bridge.

Derivatives of this compound are excellent candidates for the construction of NLO chromophores. The amino group can serve as a potent electron donor, while the naphthalene ring acts as a part of the π-conjugated system. The hydroxyl group provides a convenient handle for attaching electron-acceptor groups or for incorporation into a polymer matrix. For example, a novel poly(1,4-phenylenevinylene) (PPV) derivative containing an NLO moiety was synthesized to create a rigid structure with good processability, exhibiting a high second-order NLO coefficient. rsc.org This highlights a common strategy where NLO chromophores are integrated into polymer backbones to achieve stable, processable materials. rsc.orgresearchgate.net

The performance of these materials is often evaluated by their hyperpolarizability (β for second-order and γ for third-order effects). A study on a Schiff base derived from 5-aminonaphthalen-1-ol showed significant second-order hyperpolarizability, which was sensitive to the solvent environment. While this is a related isomer, it demonstrates the potential of the aminonaphthalene scaffold in NLO applications.

Table 2: Design Strategy for NLO Chromophores from this compound

ComponentRoleExample Moiety derived from this compound
Donor (D) Electron-donating groupAmino group (-NH₂)
π-Bridge Conjugated systemNaphthalene ring
Acceptor (A) Electron-accepting groupAttached via the methanol (B129727) function (e.g., nitro, cyano groups)

The resulting chromophores could be used as guests in a host-polymer matrix or covalently attached to a polymer backbone to create materials for electro-optic modulators and other photonic devices. researchgate.net

Materials for Sensing and Detection Technologies

Fluorescent chemosensors are powerful tools for the detection of various analytes, including metal ions, with high sensitivity and selectivity. mdpi.comnih.govnih.govrsc.org The design of these sensors often involves a fluorophore unit linked to a receptor site that selectively binds to the target analyte. This binding event modulates the fluorescence properties of the fluorophore, leading to a detectable signal (e.g., "turn-on" or "turn-off" fluorescence).

This compound is an ideal platform for developing fluorescent sensors. The naphthalene ring is inherently fluorescent, and the amino and hydroxyl groups can be readily modified to create specific receptor sites. For instance, the reaction of the amino group with an aldehyde can form a Schiff base, a common motif in chemosensors. rsc.org The resulting ligand can coordinate with metal ions, leading to changes in the fluorescence emission of the naphthalene core.

The development of fluorescent sensors for heavy metal ions such as Hg²⁺, Cd²⁺, and others is of particular importance due to their high toxicity. mdpi.comnih.gov By carefully designing the receptor cavity, sensors based on this compound derivatives could be tailored for the selective detection of specific metal ions in various media.

This compound as a Versatile Synthetic Building Block

Beyond its direct use in materials, the unique combination of functional groups on this compound makes it a valuable intermediate in organic synthesis for the construction of more complex molecules.

Preparation of Complex Scaffolds and Chemical Intermediates

The amino and hydroxyl groups of this compound provide two reactive centers that can be manipulated either sequentially or in tandem to build intricate molecular architectures. This compound can serve as a precursor for a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

A notable application of aminoalcohols is in copper-catalyzed reactions using methanol as a C1 source to generate polyheterocyclic systems. unimi.it This methodology could potentially be applied to this compound to synthesize novel fused heterocyclic scaffolds incorporating the naphthalene unit. The reaction of the amino and hydroxyl groups with a one-carbon unit from methanol could lead to the formation of oxazine-type ring systems fused to the naphthalene core.

Furthermore, derivatives of this compound, such as (4-(4-Aminonaphthalen-1-yl)phenyl)methanol, are available and serve as building blocks themselves, extending the possibilities for creating complex aromatic structures. bldpharm.com The synthesis of molecules like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol from simpler precursors demonstrates the utility of functionalized methanols in preparing precursors for biomimetic chelating ligands. researchgate.netnih.gov

Reagents in Catalysis and Asymmetric Synthesis

The field of asymmetric catalysis heavily relies on the availability of chiral ligands to control the stereochemical outcome of chemical reactions. researchgate.netenamine.netgrafiati.com Chiral β-amino alcohols are a particularly important class of ligands that have found widespread use in processes like the asymmetric transfer hydrogenation of ketones and imines. mdpi.com

This compound, being a β-amino alcohol, can be resolved into its (R) and (S) enantiomers. These chiral molecules can then be used as ligands for transition metal catalysts. The synthesis of chiral naphthyl beta-aminoalcohol ligands has been shown to be effective for catalytic asymmetric reactions. scilit.com The inherent rigidity of the naphthalene backbone and the defined spatial arrangement of the coordinating amino and hydroxyl groups can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity.

For instance, ruthenium complexes bearing chiral β-amino alcohol ligands are efficient catalysts for the asymmetric transfer hydrogenation of N-phosphinyl ketimines, producing chiral amines with high enantiomeric excess. mdpi.com The development of transition metal complexes with novel ligands is a continuous effort to achieve higher catalytic activity and selectivity. nih.govnih.gov Chiral ligands derived from this compound could contribute to this field by providing a new structural motif for catalyst design.

Investigations into Corrosion Inhibition Mechanisms at Metal Surfaces

The study of this compound as a corrosion inhibitor is a specialized area within materials science, focusing on the protection of metallic surfaces from degradation. The efficacy of organic molecules as corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The molecular structure of this compound, which features a naphthalene ring system, an amino group (-NH2), and a hydroxymethyl group (-CH2OH), provides multiple active centers for interaction with metal surfaces. These functional groups are critical in defining the molecule's surface chemistry and its subsequent performance as a corrosion inhibitor.

Recent research has increasingly utilized a combination of experimental techniques and computational modeling to unravel the complex mechanisms of corrosion inhibition at the molecular level. While specific experimental data on this compound is limited in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds, such as 4-Amino-naphthalene-1-ol (4ANO). jeires.comresearchgate.net These studies provide a robust framework for understanding the potential corrosion inhibition properties of this compound.

Adsorption Behavior and Surface Chemistry

The primary mechanism by which this compound is anticipated to inhibit corrosion is through adsorption onto the metal surface. This process involves the displacement of water molecules and other corrosive species from the metal's surface by the inhibitor molecule. The adsorption can occur through two main types of interactions: physisorption and chemisorption.

Physisorption is a process involving weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the charged metal surface. Chemisorption, on the other hand, involves the formation of stronger coordinate covalent bonds through charge sharing or charge transfer between the inhibitor molecule and the vacant d-orbitals of the metal.

The molecular structure of this compound is conducive to both types of adsorption. The key contributors to its adsorption behavior are:

The Amino Group (-NH2): The nitrogen atom in the amino group possesses a lone pair of electrons, which can be readily shared with the vacant d-orbitals of a metal, leading to strong chemisorption.

The Hydroxymethyl Group (-CH2OH): The oxygen atom in the hydroxymethyl group also has lone pairs of electrons, making it another potential site for coordination with the metal surface.

The Naphthalene Ring: The π-electrons of the aromatic naphthalene ring system can interact with the metal surface, contributing to the adsorption process. The flat orientation of the naphthalene ring can allow for greater surface coverage, enhancing the protective barrier.

The collective effect of these functional groups is the formation of a stable, protective film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive ions to the metal surface and thereby mitigating the corrosion process.

Computational and Experimental Insights into Inhibition Efficiency

To quantitatively predict and understand the corrosion inhibition efficiency of molecules like this compound, researchers often turn to computational chemistry, particularly Density Functional Theory (DFT). researchgate.net DFT calculations can provide valuable insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface. jeires.com While direct experimental and computational data for this compound are scarce, the findings from a DFT study on the closely related compound, 4-Amino-naphthalene-1-ol (4ANO), offer significant predictive power. jeires.comresearchgate.net

This study investigated several quantum chemical parameters to evaluate the corrosion inhibition potential of 4ANO on an Fe (111) surface. jeires.com These parameters are crucial for understanding the molecule's reactivity and its ability to act as a corrosion inhibitor.

Key Quantum Chemical Parameters for 4-Amino-naphthalene-1-ol (4ANO)

ParameterDescriptionSignificance in Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy) The energy of the highest occupied molecular orbital.A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. jeires.com
ELUMO (Lowest Unoccupied Molecular Orbital Energy) The energy of the lowest unoccupied molecular orbital.A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond.
Energy Gap (ΔE = ELUMO - EHOMO) The difference in energy between the LUMO and HOMO.A smaller energy gap implies higher reactivity of the molecule, which generally correlates with a higher inhibition efficiency as the molecule can more readily interact with the metal surface. jeires.com
Binding Energy The energy released when the inhibitor molecule adsorbs onto the metal surface.A high binding energy signifies a strong and stable interaction between the inhibitor and the metal surface, indicating effective adsorption and, consequently, strong corrosion inhibition properties. jeires.comresearchgate.net

The study on 4ANO revealed that it exhibits strong corrosion inhibition properties due to its favorable interaction with the Fe (111) surface, as indicated by a high binding energy and favorable quantum parameters. jeires.comresearchgate.net Given the structural similarity, it is highly probable that this compound would exhibit a comparable corrosion inhibition mechanism and efficiency. The presence of the amino and hydroxyl-containing groups, along with the aromatic system, provides the necessary electronic and structural features for effective adsorption and surface protection.

Further experimental studies, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, would be necessary to validate these computational predictions and to quantify the inhibition efficiency of this compound under various corrosive conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Aminonaphthalen-1-yl)methanol, and how do reaction conditions influence yield and purity?

  • Answer: The compound can be synthesized via:

  • Reductive Amination : Reduction of a nitro-substituted precursor (e.g., 4-nitronaphthalen-1-yl methanol) using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in methanol .
  • Biocatalytic Methods : Enantioselective reduction of ketone intermediates using microbial systems (e.g., Daucus carota cells) or enzymes (e.g., alcohol dehydrogenases) to achieve chiral specificity .
  • Grignard Reaction : Reaction of naphthalene-derived Grignard reagents with formaldehyde, followed by amination .
  • Critical Variables : Temperature (25–80°C), solvent polarity (methanol/water mixtures), and pH (6–8) significantly affect reaction kinetics and enantiomeric excess (ee). Optimize via Design of Experiments (DOE) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, -NH₂ at δ 4.5–5.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 174.1) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .
  • UV-Vis and Fluorescence : Assess π→π* transitions (λmax ~280–320 nm) for applications in photochemical studies .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use co-solvent systems (e.g., methanol:water 70:30) for biological assays .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Store at –20°C in amber vials with desiccants .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior .
  • Molecular Docking : Screen against target proteins (e.g., microbial enzymes) to optimize substituent positioning (e.g., adding halogen groups at C-6 for antimicrobial activity) .
  • QSAR Studies : Correlate substituent effects (e.g., -OCH₃, -Cl) with bioactivity using regression models .

Q. What strategies resolve contradictions in reported data on the compound’s reactivity or biological activity?

  • Answer:

  • Replication Studies : Repeat experiments under identical conditions (solvent, temperature, purity ≥95%) .
  • Meta-Analysis : Compare datasets across studies to identify outliers (e.g., anomalous IC₅₀ values due to assay interference) .
  • Variable Isolation : Test individual factors (e.g., trace metal contaminants, light exposure) to pinpoint instability sources .

Q. How can researchers optimize enantioselective synthesis for chiral applications in drug development?

  • Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or Jacobsen’s Mn-salen catalysts to achieve >90% ee .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to separate enantiomers via selective acylation .
  • Circular Dichroism (CD) : Monitor enantiomeric purity during synthesis .

Q. What methodologies are suitable for studying the compound’s environmental fate and ecotoxicological impact?

  • Answer:

  • Biodegradation Assays : Incubate with soil microbiota to track degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀/EC₅₀) .
  • Photolysis Studies : Expose to simulated sunlight to identify persistent intermediates .

Methodological Notes

  • Contradictory Data : Cross-validate spectral assignments (e.g., NMR) with computational predictions (ChemDraw) .
  • Advanced Applications : Explore use as a fluorophore in bioimaging or a ligand in metal-organic frameworks (MOFs) .

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